molecular formula C16H32O4 B096314 Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl) CAS No. 15667-10-4

Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)

Cat. No.: B096314
CAS No.: 15667-10-4
M. Wt: 288.42 g/mol
InChI Key: IMYCVFRTNVMHAD-UHFFFAOYSA-N
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Scientific Research Applications

Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] has a wide range of applications in scientific research and industry. In chemistry, it is used as a radical initiator in the synthesis of polymers and copolymers. In biology and medicine, it is employed in the study of radical-induced processes and as a tool for generating reactive oxygen species in various experimental setups .

In the industrial sector, this compound is used in the production of plastics, rubbers, and other polymeric materials. Its ability to initiate polymerization reactions makes it valuable in the manufacture of high-performance materials with specific properties .

Safety and Hazards

“Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)]” is classified as a flammable liquid (Category 3) and an organic peroxide (Type C). It may cause skin irritation (Category 2). It is harmful if inhaled and may cause genetic defects and cancer . Safety measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical/ventilating/lighting equipment; using non-sparking tools; and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] typically involves the reaction of cyclohexanone with tert-amyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to yield the desired peroxide compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including free radical polymerization and copolymerization .

Common Reagents and Conditions: The decomposition of this peroxide compound is typically induced by heat or the presence of a catalyst. Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide. The reactions are often carried out under controlled temperature conditions to ensure efficient radical generation .

Major Products Formed: The major products formed from the decomposition of peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] are free radicals, which can then react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process .

Mechanism of Action

The mechanism of action of peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate chain reactions by reacting with monomers or other reactive species. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the monomers or substrates used .

Comparison with Similar Compounds

Similar Compounds:

  • Peroxide, tert-butyl
  • Peroxide, benzoyl
  • Peroxide, dicumyl

Uniqueness: Compared to other similar compounds, peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] offers unique advantages in terms of its stability and efficiency as a radical initiator. Its specific structure allows for controlled decomposition and radical generation, making it suitable for a wide range of applications in polymer chemistry and industrial processes .

Properties

IUPAC Name

1,1-bis(2-methylbutan-2-ylperoxy)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c1-7-14(3,4)17-19-16(12-10-9-11-13-16)20-18-15(5,6)8-2/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYCVFRTNVMHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065921
Record name Cyclohexylidenebis(tert-amyl) peroxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylpropyl)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15667-10-4
Record name 1,1-Bis(tert-amylperoxy)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15667-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexylidenebis(tert-amyl) peroxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylpropyl)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexylidenebis(tert-amyl) peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylidenebis[tert-amyl] peroxide
Source European Chemicals Agency (ECHA)
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Record name CYCLOHEXYLIDENEBIS(TERT-AMYL) PEROXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 2
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 3
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 4
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 5
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 6
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)

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